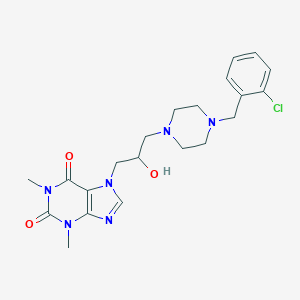
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as Aminophylline, is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic AMP. This leads to an increase in cyclic AMP levels, which in turn leads to relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Efectos Bioquímicos Y Fisiológicos
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, and dilates blood vessels, which can improve blood flow to the lungs. Theophylline also increases diaphragmatic contractility, which can improve breathing. In addition, Theophylline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying respiratory diseases. In addition, Theophylline is relatively inexpensive and widely available. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline can interact with other drugs, which can complicate experiments.
Direcciones Futuras
There are a number of future directions for research on Theophylline. One area of research is the development of new formulations of Theophylline that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for Theophylline, such as in the treatment of heart failure or cancer. Finally, there is a need for further research on the mechanisms of action of Theophylline, which may lead to the development of new drugs for respiratory diseases.
Métodos De Síntesis
Theophylline can be synthesized through a series of chemical reactions. The first step involves the reaction of theophylline-7-acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(o-chlorobenzyl)-1-piperazine ethanol to form the intermediate compound. The intermediate compound is then reacted with 3-(2-hydroxypropyl)-1,3-dimethylxanthine to form Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with asthma and COPD. In addition, Theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, stroke, and cancer.
Propiedades
Número CAS |
19971-95-0 |
|---|---|
Nombre del producto |
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Fórmula molecular |
C21H27ClN6O3 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
7-[3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-16(29)12-27-9-7-26(8-10-27)11-15-5-3-4-6-17(15)22/h3-6,14,16,29H,7-13H2,1-2H3 |
Clave InChI |
PCBUZWQUXVGWOF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



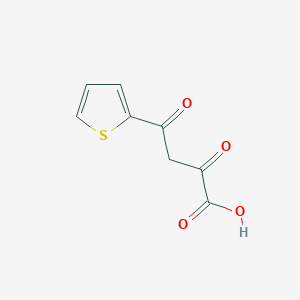
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
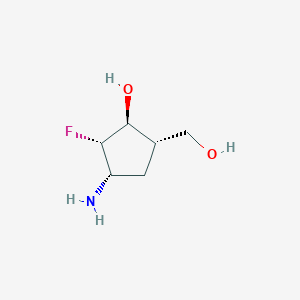
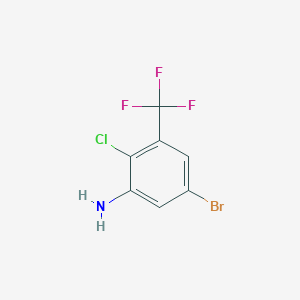
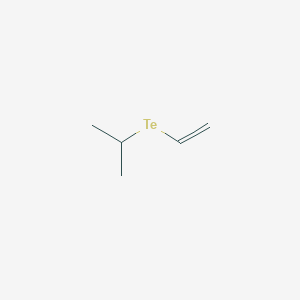
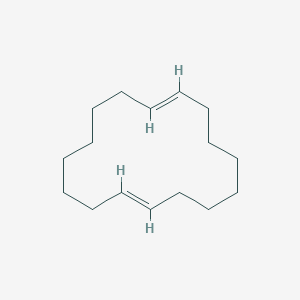
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
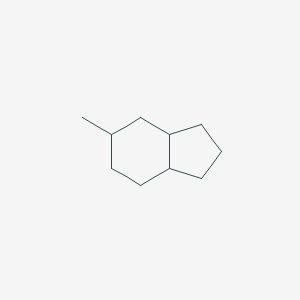
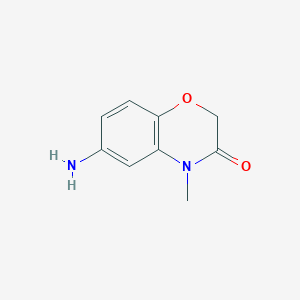
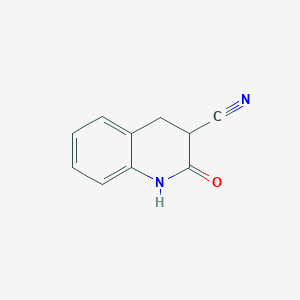
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

